A Technical Guide to 5,6-Diethyl-2,3-dihydroinden-1-one: Properties, Synthesis, and Application in Drug Development
A Technical Guide to 5,6-Diethyl-2,3-dihydroinden-1-one: Properties, Synthesis, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 5,6-Diethyl-2,3-dihydroinden-1-one, a key chemical intermediate. The guide details its known chemical properties, outlines a plausible synthetic pathway based on patent literature, and describes its critical role in the synthesis of the pharmaceutical agent Indacaterol.
Core Chemical Properties
5,6-Diethyl-2,3-dihydroinden-1-one is a substituted indanone derivative. While extensive experimental data on its physical properties is not widely published in peer-reviewed literature, its fundamental identifiers and characteristics have been established.
| Property | Value | Source |
| IUPAC Name | 5,6-Diethyl-2,3-dihydro-1H-inden-1-one | - |
| CAS Number | 312753-51-8 | [1] |
| Molecular Formula | C₁₃H₁₆O | [1] |
| Molecular Weight | 188.27 g/mol | [1] |
| Purity (Typical) | ≥98% | - |
| Physical Form | Solid | [2] |
| Storage Conditions | 2-8°C | [3] |
| Melting Point | Data not publicly available | - |
| Boiling Point | Data not publicly available | - |
| Solubility | Data not publicly available | - |
| Spectral Data (NMR, MS) | Not published in literature | [4][5][6] |
Synthesis and Experimental Protocols
The synthesis of 5,6-Diethyl-2,3-dihydroinden-1-one is not extensively detailed in academic journals but can be inferred from patents describing the synthesis of its derivatives. A logical and efficient pathway involves a two-step process starting from 1,2-diethylbenzene, as outlined in methodologies for related compounds[7][8].
Step 1: Friedel-Crafts Acylation of 1,2-Diethylbenzene
The synthesis initiates with the acylation of 1,2-diethylbenzene using 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction forms an intermediate chloropropiophenone derivative.
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Methodology:
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A reaction vessel under an inert atmosphere (e.g., nitrogen) is charged with a suitable solvent like dichloromethane (DCM) and cooled to 0-5°C.
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Aluminum chloride (AlCl₃) is added portion-wise to the solvent.
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A solution of 1,2-diethylbenzene and 3-chloropropionyl chloride in DCM is added dropwise to the cooled suspension, maintaining the temperature below 10°C.
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The reaction is stirred at this temperature for several hours until completion, monitored by a relevant technique (e.g., TLC or HPLC).
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The reaction is carefully quenched by pouring it over a mixture of ice and hydrochloric acid.
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The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude propiophenone intermediate.
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Step 2: Intramolecular Cyclization to form the Indenone Ring
The propiophenone intermediate undergoes an intramolecular Friedel-Crafts alkylation (a cyclization reaction) to form the tricyclic indenone ring system. This is typically achieved using a strong acid catalyst.
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Methodology:
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The crude intermediate from Step 1 is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid.
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The mixture is heated (e.g., to 80-100°C) for several hours to drive the cyclization.
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After the reaction is complete, the mixture is cooled and poured into ice water to precipitate the product.
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The solid product, 5,6-Diethyl-2,3-dihydroinden-1-one, is collected by filtration, washed with water until neutral, and dried.
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Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or hexane).
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Application in Drug Development: The Synthesis of Indacaterol
The primary significance of 5,6-Diethyl-2,3-dihydroinden-1-one is its role as a direct precursor to 5,6-diethyl-2,3-dihydro-1H-inden-2-amine [9][10][11]. This amine is the crucial "dihydroindeneamine region" intermediate required for the synthesis of Indacaterol [8][12][13].
Indacaterol is an ultra-long-acting β2-adrenergic agonist (ultra-LABA) used for the management of chronic obstructive pulmonary disease (COPD)[12][13]. The conversion of the indenone to the key amine intermediate is a critical step in the overall synthesis of the active pharmaceutical ingredient (API).
Conversion to 5,6-diethyl-2,3-dihydro-1H-inden-2-amine:
The transformation of the ketone to the amine is typically achieved via reductive amination .
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Methodology:
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5,6-Diethyl-2,3-dihydroinden-1-one is dissolved in a solvent such as methanol or ethanol.
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An ammonia source, like ammonium acetate or a solution of ammonia in methanol, is added, along with a reducing agent.
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A common reducing agent for this step is sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation using a catalyst like Raney Nickel under a hydrogen atmosphere.
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The reaction proceeds at room temperature or with gentle heating until the ketone is fully converted.
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Following workup and purification, the resulting 5,6-diethyl-2,3-dihydro-1H-inden-2-amine is typically isolated as a hydrochloride salt to improve stability and handling[3][7]. This amine is then coupled with the quinolinone portion of the molecule to complete the synthesis of Indacaterol[12].
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Visualization of the Synthetic Pathway
The following diagram illustrates the logical workflow from common starting materials to 5,6-Diethyl-2,3-dihydroinden-1-one and its subsequent conversion into the key intermediate for Indacaterol synthesis.
Figure 1: Synthetic pathway illustrating the role of 5,6-Diethyl-2,3-dihydroinden-1-one.
Conclusion
5,6-Diethyl-2,3-dihydroinden-1-one is a fine chemical of considerable interest to the pharmaceutical industry. While detailed public data on its intrinsic physical properties are scarce, its synthetic route is well-established through patent literature. Its value is intrinsically linked to its role as the immediate precursor to the 2-aminoindane moiety, a critical building block in the manufacture of the important COPD therapeutic, Indacaterol. Understanding the synthesis and chemical behavior of this indenone is therefore essential for researchers and professionals involved in the development and manufacturing of this and potentially other novel pharmaceutical agents.
References
- 1. chiralen.com [chiralen.com]
- 2. Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate 95 1149-23-1 [sigmaaldrich.com]
- 3. 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride | 312753-53-0 | FD76901 [biosynth.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. CN103539677B - Preparation method of 5,6-diethyl-2,3-dihydro-1H-indene-2-amine hydrochloride - Google Patents [patents.google.com]
- 8. CN116239474B - Preparation method of indacaterol intermediate 5, 6-diethyl-2, 3-dihydro-1H-indene-2-amine hydrochloride - Google Patents [patents.google.com]
- 9. 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine HCl | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. 5,6-Diethyl-2,3-dihydro-1H-inden-2-amineHCL - Indacaterol -江苏宏尔瑞新材料有限公司 [hongruichemical.com]
- 11. 5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride | C13H20ClN | CID 10236126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. Indacaterol synthesis - chemicalbook [chemicalbook.com]
